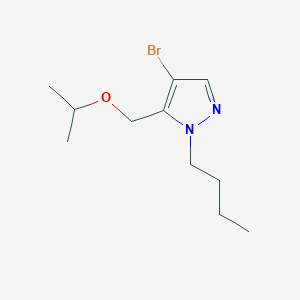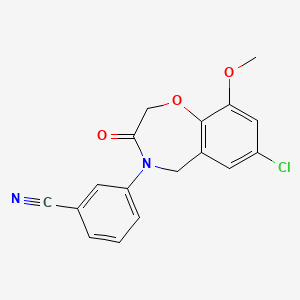
N1-((1-(hidroximetil)ciclopropil)metil)-N2-(4-isopropilfenil)oxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyclopropyl group, a hydroxymethyl group, and an oxalamide moiety, which contribute to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and oxalamide groups on biological activity. It may serve as a lead compound for the development of new pharmaceuticals with potential therapeutic applications.
Medicine
In medicinal chemistry, N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide could be investigated for its potential as an anti-inflammatory or anticancer agent. Its unique structure may interact with specific biological targets, leading to novel therapeutic effects.
Industry
In the materials science industry, this compound could be used in the development of new polymers or materials with enhanced properties, such as increased stability or specific reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide typically involves multiple steps:
-
Formation of the Cyclopropyl Intermediate: : The initial step involves the synthesis of a cyclopropyl intermediate. This can be achieved through the reaction of an appropriate alkene with a diazo compound under photochemical or thermal conditions to form the cyclopropane ring.
-
Introduction of the Hydroxymethyl Group: : The cyclopropyl intermediate is then reacted with formaldehyde in the presence of a base to introduce the hydroxymethyl group, forming 1-(hydroxymethyl)cyclopropane.
-
Formation of the Oxalamide Moiety: : The final step involves the reaction of 1-(hydroxymethyl)cyclopropane with oxalyl chloride and 4-isopropylaniline under anhydrous conditions to form N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including:
-
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The oxalamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Mecanismo De Acción
The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group could provide rigidity to the molecule, affecting its binding affinity and specificity. The oxalamide moiety may participate in hydrogen bonding interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-methylphenyl)oxalamide: Similar structure but with a methyl group instead of an isopropyl group.
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-chlorophenyl)oxalamide: Similar structure but with a chlorine atom instead of an isopropyl group.
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-fluorophenyl)oxalamide: Similar structure but with a fluorine atom instead of an isopropyl group.
Uniqueness
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, potentially leading to distinct biological activities compared to its analogs.
Propiedades
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)12-3-5-13(6-4-12)18-15(21)14(20)17-9-16(10-19)7-8-16/h3-6,11,19H,7-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVGEMILWKDKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid](/img/structure/B2578326.png)
![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)

![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)


![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2578335.png)


